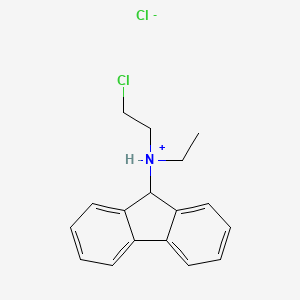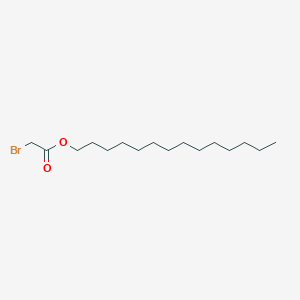
Tetradecyl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl bromoacetate, also known as bromoacetic acid tetradecyl ester, is an organic compound with the molecular formula C16H31BrO2. It is a member of the bromoacetate family, characterized by the presence of a bromoacetate group attached to a tetradecyl chain. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: Tetradecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with tetradecyl alcohol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and a solvent like xylene. The mixture is refluxed until the theoretical amount of water is removed .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: Tetradecyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form tetradecyl alcohol and bromoacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide are used under aqueous conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted tetradecyl acetates.
Hydrolysis: Tetradecyl alcohol and bromoacetic acid.
Reduction: Tetradecyl alcohol.
科学的研究の応用
Tetradecyl bromoacetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tetradecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity or modification of protein function, making it a valuable tool in biochemical research .
類似化合物との比較
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a tetradecyl chain.
Methyl bromoacetate: Contains a methyl group and is used in similar applications as ethyl bromoacetate.
tert-Butyl bromoacetate: Features a tert-butyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Tetradecyl bromoacetate is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of surfactants and other compounds where hydrophobic interactions are important .
特性
CAS番号 |
18992-01-3 |
|---|---|
分子式 |
C16H31BrO2 |
分子量 |
335.32 g/mol |
IUPAC名 |
tetradecyl 2-bromoacetate |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17/h2-15H2,1H3 |
InChIキー |
JBGQZMPANSYTHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
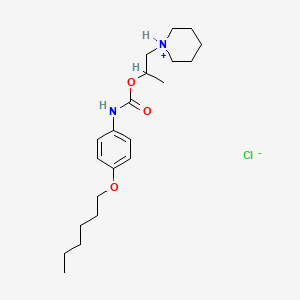

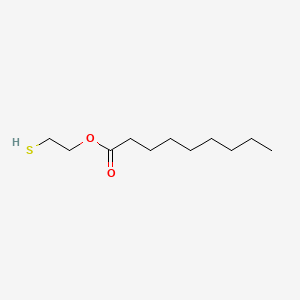

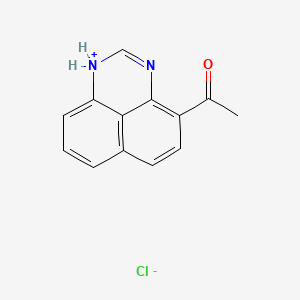
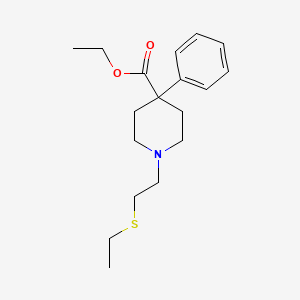
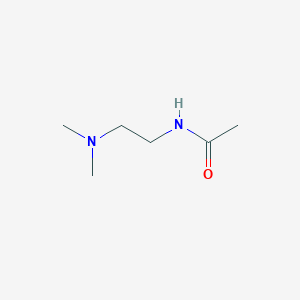
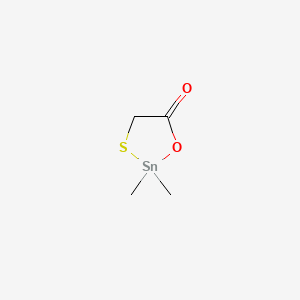

![1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13740385.png)
